

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Jasmoside

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Compound of Interest

Compound Name: *Jasmoside*

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Foreword

The intricate world of natural products presents a continuous frontier for scientific discovery, offering a vast repository of complex molecules with significant therapeutic potential. Among these, the secoiridoid glucosides isolated from the *Jasminum* genus, often referred to as **Jasmosides** or Jasminosides, have garnered considerable interest due to their diverse biological activities. However, the nomenclature and structural elucidation of these compounds can be complex, with the term "**Jasmoside**" being applied to several distinct chemical entities.

Initial database searches for "**Jasmoside**" reveal a highly complex molecule with the chemical formula C₄₃H₆₀O₂₂ (PubChem CID: 134714930). Regrettably, a comprehensive review of publicly accessible scientific literature did not yield the detailed experimental data necessary for a complete technical guide on this specific compound.

Therefore, to fulfill the core requirements of this in-depth guide, we will pivot our focus to a closely related and well-characterized representative molecule from the same chemical class: Jasminoside (PubChem CID: 101337663). This secoiridoid glucoside, with the molecular formula C₂₆H₃₀O₁₃, has been isolated from *Jasminum elongatum* and *Chrysojasminum floridum*.^[1] Its established chemical structure and stereochemistry provide a robust framework for illustrating the key chemical features, analytical methodologies, and potential biological relevance of this class of natural products. This guide will provide a detailed exploration of the

chemical architecture and stereochemical nuances of Jasminoside, complete with experimental protocols and data presented in a clear, accessible format.

Chemical Structure and Stereochemistry of Jasminoside

Jasminoside is a secoiridoid glucoside characterized by a complex aglycone moiety linked to a glucose unit. The systematic IUPAC name for Jasminoside is (4S,5E,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid.^[1] This name precisely defines the connectivity of the atoms and the stereochemistry at each chiral center.

The core structure consists of a dihydropyran ring system, which is part of the secoiridoid framework. This is attached to a glucose molecule and further functionalized with a methoxycarbonylmethyl group and a cinnamoyloxyethylidene side chain.

Key Structural Features:

- **Secoiridoid Core:** A cleaved iridoid skeleton, forming a dihydropyran ring.
- **Glucoside Linkage:** A β -D-glucopyranosyl unit attached to the secoiridoid aglycone.
- **Cinnamate Ester:** An (E)-3-phenylprop-2-enoyl (cinnamoyl) group esterified to an ethylidene side chain.
- **Multiple Chiral Centers:** The molecule possesses numerous stereocenters, leading to a specific three-dimensional arrangement of atoms. The defined stereochemistry is crucial for its biological activity.

The absolute configuration of the stereocenters, as designated by the (S), (R), and (E) descriptors in the IUPAC name, determines the precise spatial orientation of the substituents. This stereochemical arrangement is a critical aspect of its molecular identity and interaction with biological targets.

Physicochemical and Spectroscopic Data

The structural elucidation of Jasminoside relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data.

Property	Value	Source
Molecular Formula	C ₂₆ H ₃₀ O ₁₃	PubChem[1]
Molecular Weight	550.5 g/mol	PubChem[1]
Exact Mass	550.16864101 Da	PubChem[1]
XLogP3-AA	-0.6	PubChem[1]
Hydrogen Bond Donor Count	5	PubChem[1]
Hydrogen Bond Acceptor Count	13	PubChem[1]

Table 1: Physicochemical Properties of Jasminoside

While a complete, published table of ¹H and ¹³C NMR chemical shifts for this specific Jasminoside is not readily available in the searched literature, the PubChem entry indicates the availability of ¹³C NMR spectra.[1] For a comprehensive structural analysis, a full suite of 1D and 2D NMR experiments would be required. A representative summary of expected NMR data for a similar secoiridoid glucoside is provided for illustrative purposes.

Atom	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm, multiplicity, J in Hz)
Aglycone Moiety		
C-1	~95.0	~5.5 (d, J=8.0)
C-3	~150.0	~7.5 (s)
C-4	~110.0	
C-5	~130.0	
C-6	~70.0	~4.5 (m)
C-7	~145.0	~6.5 (d, J=16.0)
C-8	~120.0	~5.8 (d, J=16.0)
C-9	~170.0	
C-10	~40.0	~2.5 (m)
C-11	~175.0	
OCH ₃	~52.0	~3.7 (s)
Cinnamate Moiety		
C-α	~120.0	~6.4 (d, J=16.0)
C-β	~145.0	~7.7 (d, J=16.0)
C-1'	~135.0	
C-2'/6'	~129.0	~7.5 (m)
C-3'/5'	~129.0	~7.4 (m)
C-4'	~130.0	~7.4 (m)
Glucose Moiety		
C-1"	~100.0	~4.8 (d, J=7.5)
C-2"	~74.0	~3.4 (m)
C-3"	~77.0	~3.5 (m)

C-4"	~71.0	~3.3 (m)
C-5"	~78.0	~3.4 (m)
C-6"	~62.0	~3.8 (m), 3.7 (m)

Table 2: Representative ^1H and ^{13}C NMR Data for a Jasminoside-type Secoiridoid Glucoside. (Note: These are approximate values based on similar compounds and should be confirmed with experimental data for Jasminoside CID 101337663).

Experimental Protocols

The isolation and structural elucidation of Jasminoside would follow a standard natural product chemistry workflow. The following are detailed, representative methodologies for these key experiments.

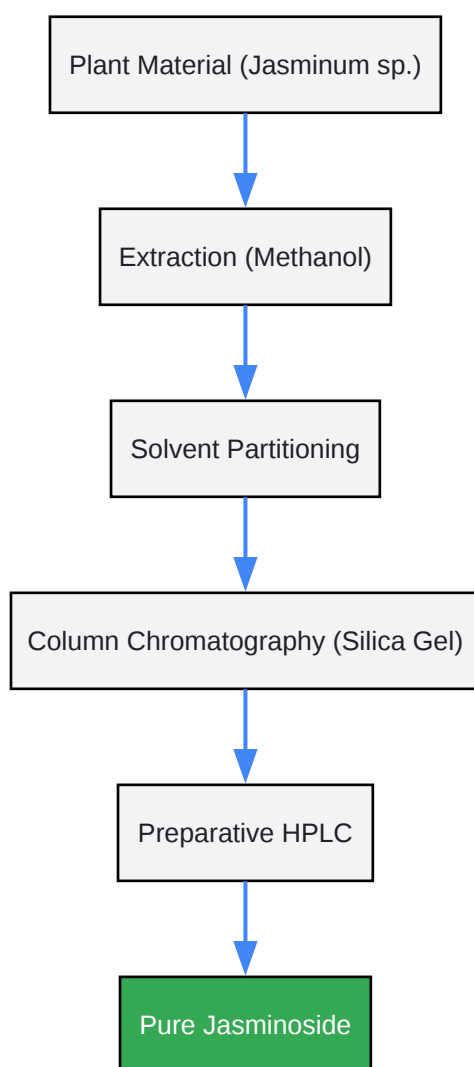
Isolation and Purification of Jasminoside

A typical protocol for the extraction and isolation of secoiridoid glucosides from a Jasminum species would involve the following steps:

- **Plant Material Collection and Preparation:** Fresh leaves of the Jasminum species are collected, identified by a botanist, and a voucher specimen is deposited in a herbarium. The leaves are air-dried at room temperature and then ground into a fine powder.
- **Extraction:** The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature. The solvent is then removed under reduced pressure to yield a crude methanolic extract.
- **Solvent Partitioning:** The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl_3), ethyl acetate (EtOAc), and n-butanol (n-BuOH). Secoiridoid glucosides are typically enriched in the more polar fractions (EtOAc and n-BuOH).
- **Column Chromatography:** The n-BuOH fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of increasing polarity, for example, a mixture of

CHCl_3 and MeOH. Fractions are collected and monitored by thin-layer chromatography (TLC).

- Further Chromatographic Purification: Fractions containing the target compound are combined and further purified by repeated column chromatography on different stationary phases, such as Sephadex LH-20, and/or by preparative high-performance liquid chromatography (HPLC) to yield pure Jasminoside.



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Caption: Isolation and Purification Workflow for Jasminoside.

Structural Elucidation

The determination of the chemical structure of the isolated pure compound would be achieved through the following spectroscopic analyses:

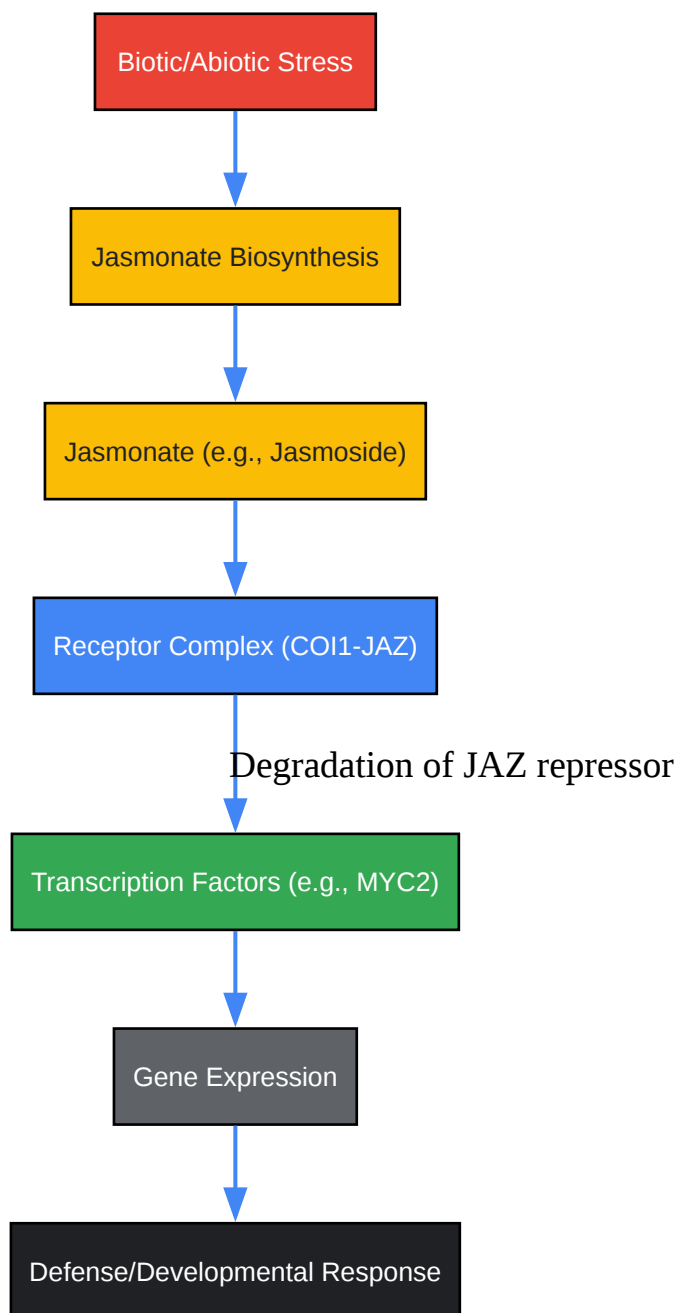
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound. Tandem MS (MS/MS) experiments can provide information about the fragmentation pattern, aiding in the identification of substructures like the glucose and cinnamate moieties.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments are performed to establish the connectivity and stereochemistry of the molecule.
 - 1D NMR: ^1H NMR provides information on the number and types of protons and their neighboring protons (through coupling constants). ^{13}C NMR indicates the number and types of carbon atoms.
 - 2D NMR:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry.

Biological Activity and Signaling Pathways

While specific biological activities for Jasminoside (CID 101337663) are not extensively documented in the public domain, compounds of the jasmonate family are well-known

phytohormones involved in various plant defense and developmental processes. It is plausible that Jasminoside shares some of these biological functions.

Jasmonates are key signaling molecules in plants, mediating responses to a wide range of biotic and abiotic stresses. The jasmonate signaling pathway is a well-studied cascade that regulates the expression of numerous genes.



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Caption: Simplified Jasmonate Signaling Pathway in Plants.

This pathway is initiated by various stress signals, leading to the biosynthesis of jasmonates. These molecules then bind to a receptor complex, which triggers the degradation of repressor proteins (JAZ). This, in turn, activates transcription factors that regulate the expression of genes involved in defense and development.

Conclusion

Jasminoside (CID 101337663) represents a fascinating example of the structural complexity and stereochemical diversity found in natural products. Its secoiridoid glucoside framework, adorned with a cinnamate ester, presents a challenging and rewarding target for isolation, characterization, and potential therapeutic development. While detailed biological data for this specific molecule is still emerging, its structural relationship to the well-known jasmonate phytohormones suggests a promising area for future research into its biological functions. The methodologies and data presented in this guide provide a comprehensive overview of the key chemical and analytical aspects of Jasminoside, serving as a valuable resource for researchers in the field of natural product chemistry and drug discovery. Further investigation into the bioactivity and mechanism of action of this and related compounds is warranted to fully unlock their therapeutic potential.

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References

- 1. Jasminoside | C₂₆H₃₀O₁₃ | CID 101337663 - PubChem [pubchem.ncbi.nlm.nih.gov]
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